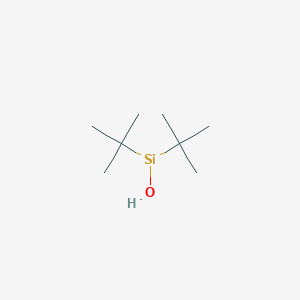
Ditert-butyl(hydroxy)silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl(hydroxy)silicon is a silicon-based compound characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl(hydroxy)silicon typically involves the reaction of tert-butylsilane with a hydroxylating agent. One common method is the hydrolysis of tert-butylsilane in the presence of a catalyst, such as a strong acid or base, to yield this compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl(hydroxy)silicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl groups and the hydroxyl group, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce various silicon-containing derivatives .
Scientific Research Applications
Ditert-butyl(hydroxy)silicon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the development of new pharmaceuticals and medical devices.
Mechanism of Action
The mechanism by which Ditert-butyl(hydroxy)silicon exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butyl groups provide steric hindrance and influence the compound’s reactivity. These properties make it a versatile compound in different chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar to Ditert-butyl(hydroxy)silicon but with three methyl groups instead of tert-butyl groups.
Triethylsilanol: Contains three ethyl groups attached to the silicon atom.
Triphenylsilanol: Features three phenyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl groups, which provide steric protection and influence its chemical reactivity. This makes it distinct from other silicon-based compounds and useful in specific applications where steric hindrance is advantageous .
Properties
CAS No. |
56310-22-6 |
|---|---|
Molecular Formula |
C8H19OSi |
Molecular Weight |
159.32 g/mol |
InChI |
InChI=1S/C8H19OSi/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |
InChI Key |
UOSIVJJPCPLGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















